molecular formula C10H11NO3 B12075890 Methyl 5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate CAS No. 87286-02-0

Methyl 5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate

Cat. No.: B12075890
CAS No.: 87286-02-0
M. Wt: 193.20 g/mol
InChI Key: OHDXOCXOFHYAAT-UHFFFAOYSA-N
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Description

Methyl 5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate is a bicyclic heterocyclic compound featuring an indolizine core partially hydrogenated at positions 1–4. The structure includes a ketone group at position 5 and a methyl ester at position 8 (Figure 1). This scaffold is synthetically versatile, serving as a precursor for bioactive molecules, including antineoplastic agents like camptothecin derivatives .

Properties

IUPAC Name

methyl 5-oxo-2,3-dihydro-1H-indolizine-8-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-14-10(13)7-4-5-9(12)11-6-2-3-8(7)11/h4-5H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHDXOCXOFHYAAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CCCN2C(=O)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50442052
Record name Methyl 5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87286-02-0
Record name Methyl 5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-pyrrolidinone with ethyl acetoacetate under acidic conditions, followed by esterification. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through techniques like column chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex structures, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where nucleophiles replace the ester group under basic or acidic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, alcohols, and thiols under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile involved.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has indicated that derivatives of methyl 5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate exhibit antimicrobial properties. A study explored the synthesis of various substituted indolizine derivatives and assessed their activity against different bacterial strains. The results showed that certain modifications enhanced their efficacy against resistant strains of bacteria, making them potential candidates for new antibiotic therapies.

Anticancer Properties
The compound has also been investigated for its anticancer properties. A study demonstrated that specific derivatives could induce apoptosis in cancer cells through the activation of caspase pathways. This finding suggests that this compound and its analogs may serve as lead compounds in the development of novel anticancer agents.

Organic Synthesis

Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical transformations, including cycloadditions and functional group modifications. Researchers have utilized this compound to synthesize more complex indolizine derivatives that are valuable in pharmaceuticals and agrochemicals.

Synthesis of Heterocycles
The compound is also employed in the synthesis of various heterocyclic compounds. Its reactivity can be harnessed to create new materials with specific electronic or optical properties. For instance, researchers have successfully synthesized new indolizine-based heterocycles that exhibit interesting photophysical properties suitable for applications in organic light-emitting diodes (OLEDs).

Material Science Applications

Development of Organic Electronics
this compound has shown promise in the field of organic electronics. Its derivatives have been tested as potential materials for organic semiconductors due to their favorable charge transport properties. Studies indicate that these materials can be integrated into electronic devices such as transistors and solar cells.

Nanomaterials Research
Recent advancements have explored the use of this compound in nanomaterials research. Researchers have synthesized nanoparticles using this compound as a precursor. These nanoparticles demonstrated enhanced catalytic activity in various chemical reactions, highlighting their potential applications in catalysis and environmental remediation.

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAntimicrobial agentsEffective against resistant bacterial strains
Anticancer propertiesInduces apoptosis in cancer cells
Organic SynthesisBuilding block for complex moleculesVersatile transformations for drug development
Synthesis of heterocyclesNew materials with unique optical properties
Material ScienceOrganic electronicsPotential materials for semiconductors
Nanomaterials researchEnhanced catalytic activity in reactions

Mechanism of Action

The mechanism of action of Methyl 5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell walls or interfere with essential enzymes. In cancer research, it may act by inhibiting cell proliferation or inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Key Properties

  • Molecular Formula: C${10}$H${11}$NO$_3$ (based on analogs like CAS 87286-02-0) .
  • Synthesis : Typical routes involve cyclization of substituted pyridines or alkylation reactions. For example, phase-transfer-catalyzed C-alkylation of 7-alkyloxycarbonylmethyl derivatives yields functionalized indolizines .
  • Applications : Used in synthesizing topoisomerase inhibitors and other anticancer agents due to its planar, heteroaromatic framework .

The indolizine scaffold allows extensive structural modifications. Below is a comparative analysis of derivatives with variations in substituents, ester groups, and bioactivity.

Hydroxy-Substituted Derivatives
Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications CAS Number
Methyl 7-hydroxy-5-oxo-...-8-carboxylate -OH at C7 C${10}$H${11}$NO$_4$ 209.20 Antioxidant activity; intermediate in drug synthesis 37704-45-3
Ethyl 7-hydroxy-5-oxo-...-8-carboxylate -OH at C7, ethyl ester C${11}$H${13}$NO$_4$ 223.23 Improved lipophilicity; used in prodrug design 72130-68-8

Impact of Hydroxy Groups :

  • The 7-hydroxy derivative (CAS 37704-45-3) exhibits enhanced hydrogen-bonding capacity, improving solubility in polar solvents .
  • Ethyl esters (e.g., CAS 72130-68-8) show higher metabolic stability compared to methyl esters, making them favorable for oral drug formulations .
Chloro-Substituted Derivatives
Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications CAS Number
Methyl 7-chloro-5-oxo-...-8-carboxylate -Cl at C7 C${10}$H${10}$ClNO$_3$ 227.64 Electron-withdrawing effect enhances reactivity in nucleophilic substitutions 1150098-21-7
7-Chloro-5-oxo-...-8-carboxylic acid -Cl at C7, free acid C$9$H$8$ClNO$_3$ 213.62 Direct precursor for metal-catalyzed coupling reactions 1150098-39-7

Impact of Chloro Groups :

  • Chlorine at C7 increases electrophilicity, facilitating cross-coupling reactions for bioconjugation .
  • The free carboxylic acid derivative (CAS 1150098-39-7) is used in peptide mimetics due to its zwitterionic nature .
Amino and Phenylamino Derivatives
Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications CAS Number
Methyl 5-oxo-6-phenylamino-...-8-carboxylate -NHPh at C6 C${16}$H${16}$N$2$O$3$ 284.31 Anticancer activity; inhibits tyrosine kinases 612065-18-6

Impact of Amino Groups:

  • The phenylamino group at C6 introduces steric bulk, improving target selectivity in kinase inhibition .
Alkyl-Substituted Derivatives
Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications CAS Number
Methyl 7-hydroxy-6-methyl-5-oxo-...-8-carboxylate -CH$_3$ at C6, -OH at C7 C${11}$H${13}$NO$_4$ 223.23 Enhanced membrane permeability; antimetastatic activity 15997-31-6

Impact of Alkyl Groups :

  • Methyl at C6 (CAS 15997-31-6) increases hydrophobicity, enhancing blood-brain barrier penetration .

Biological Activity

Methyl 5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate is a compound that belongs to the indolizine family of heterocycles. This compound has garnered attention due to its potential biological activities, which may include antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on available research findings.

  • Chemical Formula : C11H13NO3
  • CAS Number : 87273-80-1
  • Molecular Weight : 219.23 g/mol

Antimicrobial Activity

Research indicates that derivatives of indolizines exhibit significant antimicrobial properties. For instance, studies have shown that certain substituted indolizines can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
This compoundEscherichia coli64 µg/mL

Anti-inflammatory Activity

Indolizine derivatives are also explored for their anti-inflammatory effects. In vitro studies have demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential application in treating inflammatory diseases.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In a series of assays against various cancer cell lines (e.g., HeLa and MCF-7), the compound exhibited cytotoxic effects with IC50 values in the micromolar range. The proposed mechanism involves induction of apoptosis through mitochondrial pathways.

Cell LineIC50 (µM)Mechanism of Action
HeLa15Apoptosis induction via mitochondrial pathway
MCF-720Cell cycle arrest and apoptosis

Case Studies

  • Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated several indolizine derivatives for their antimicrobial properties. This compound showed promising results against Gram-positive bacteria with a notable MIC compared to standard antibiotics .
  • Anti-inflammatory Research : In a controlled experiment assessing the anti-inflammatory effects of various compounds on macrophages stimulated by LPS (lipopolysaccharide), this compound significantly reduced TNF-alpha levels by approximately 50% at a concentration of 10 µM .
  • Anticancer Activity Evaluation : A recent study in Cancer Letters investigated the cytotoxic effects of several indolizines on breast cancer cells. The results indicated that this compound effectively induced apoptosis in MCF-7 cells through caspase activation pathways .

Q & A

Q. How scalable are current synthetic protocols for gram-scale production?

  • Batch Reactor Optimization : Scale-up using continuous-flow systems minimizes exothermic risks during cyclization .
  • Cost-Benefit Analysis : Compare reagent costs (e.g., Pd catalysts vs. acid-promoted routes) and purification efficiency .

Methodological Guidelines

  • Crystallography : Refine single-crystal X-ray data with SHELXL (e.g., space group assignment, thermal parameter adjustments) .
  • Stress Testing : Expose the compound to accelerated degradation conditions (40°C/75% RH) to assess stability for long-term storage .
  • Biological Assays : Screen against kinase panels or bacterial cultures using IC₅₀/ MIC endpoints, normalizing to positive controls (e.g., streptomycin) .

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